
(5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the thienyl group and the thiazolane ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with a suitable thienyl aldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, where the reaction mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl and thiazolane rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolidine-2,4-dione derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activities, including anti-inflammatory and antitumor properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic and anti-inflammatory properties.
5-[(E)-4-(substituted aryl/alkyl)methyl]benzylidene thiazolidine-2,4-dione: Similar structure with different substituents, exhibiting varied biological activities.
Uniqueness
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione is unique due to the presence of the thienyl group, which enhances its biological activity and chemical reactivity compared to other thiazolidine-2,4-dione derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H5NO2S2 |
|---|---|
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
(5Z)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4- |
Clé InChI |
DOOLJLRRQAYVGK-XQRVVYSFSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=C\2/C(=O)NC(=O)S2 |
SMILES canonique |
C1=CSC(=C1)C=C2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





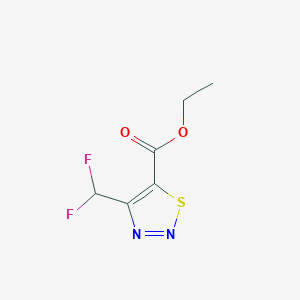
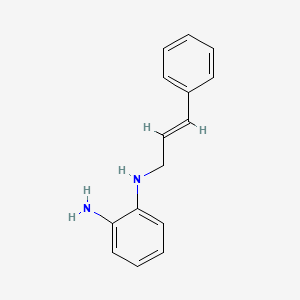
![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)

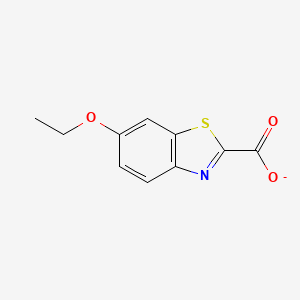
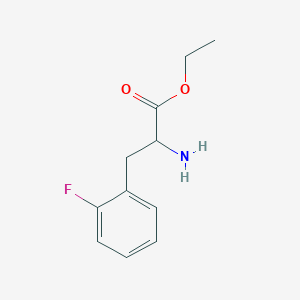
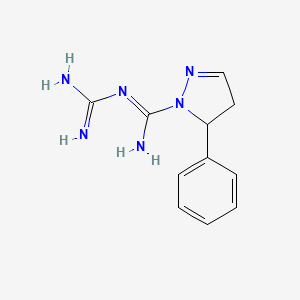
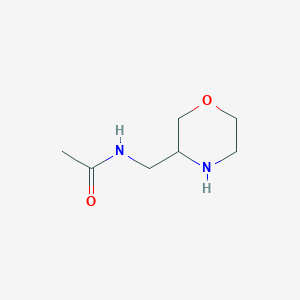

![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)

